N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
Description
Properties
Molecular Formula |
C18H18N2O5S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
InChI |
InChI=1S/C18H18N2O5S2/c21-18(20-16-10-11-26(22,23)13-16)15-8-6-14(7-9-15)12-19-27(24,25)17-4-2-1-3-5-17/h1-11,16,19H,12-13H2,(H,20,21) |
InChI Key |
GRHFJTGURLQXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Amine Functionalization via Sulfur Dioxide Extrusion
Reactions with nitrogen nucleophiles (e.g., benzylamine derivatives) proceed via a mechanism involving sulfur dioxide extrusion , forming enaminone intermediates. For example:
Key Parameters :
-
Nucleophile : 4-(Aminomethyl)-N-(phenylsulfonyl)benzamide
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature : Room temperature (20–25°C)
-
Yield : 70–85% (depending on nucleophile reactivity)
Amide Coupling Strategies for Benzamide Formation
The 4-{[(phenylsulfonyl)amino]methyl}benzamide segment is constructed via sequential amidation and sulfonylation.
Carbodiimide-Mediated Amide Bond Formation
A prevalent method involves activating carboxylic acids with N,N'-carbonyldiimidazole (CDI) . For instance, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)benzamide derivatives are synthesized by coupling activated carboxylates with amines:
Representative Protocol :
-
Activation : 2-(4-Cyanophenylamino)acetic acid (139 g) is treated with CDI (177.6 g) in THF at 50–55°C for 2 hours.
-
Coupling : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (250 g) is added, and the mixture is stirred at 60–65°C for 50 hours.
-
Workup : Solvent removal, acetic acid treatment (95–100°C, 5 hours), and extraction with dichloromethane yield the amide product (300 g, ~85% yield).
Advantages :
-
High functional group tolerance.
-
Avoids racemization common in traditional carbodiimide protocols.
Catalytic Hydrogenation for Dechlorination and Reduction
Chlorinated intermediates (e.g., 2-chloro-6-trifluoromethylbenzonitrile) require dehalogenation to finalize the benzamide structure. Palladium- or platinum-catalyzed hydrogenation is employed, as seen in analogous syntheses:
Example :
-
Substrate : 2-Chloro-6-trifluoromethylbenzonitrile (72 g)
-
Catalyst : 5% Pt/C (15 g)
-
Conditions : H₂ (1.5 atm), THF, 25°C, 16 hours
-
Outcome : 2-Trifluoromethylbenzonitrile (55.8 g, 93.3% yield)
Critical Factors :
-
Catalyst loading (5–10 wt% relative to substrate).
-
Solvent polarity (THF > ethanol > water for nitro group stability).
Hydrolysis of Nitriles to Amides
The conversion of nitriles to amides is achieved via basic hydrolysis , often using NaOH or KOH in aqueous methanol:
Procedure :
-
Reagents : 2-Trifluoromethylbenzonitrile (34.2 g), NaOH (12 g), H₂O (200 mL)
-
Conditions : 100°C, 2 hours
Mechanistic Insight :
Integrated Synthetic Route for Target Compound
Combining the above methodologies, a plausible route for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is proposed:
-
Step 1 : Synthesize 3-oxo-2,3-dihydrothiophene 1,1-dioxide via DMDO oxidation.
-
Step 2 : React with 4-(aminomethyl)-N-(phenylsulfonyl)benzamide under nucleophilic conditions to form the enaminone intermediate.
-
Step 3 : Catalytic hydrogenation (Pd/C, H₂) to reduce residual unsaturated bonds, if present.
-
Step 4 : Final amidation via CDI-mediated coupling to install the benzamide group.
Optimization Challenges :
-
Stereoselectivity : Control of regiochemistry during thiophene dioxide functionalization.
-
Purification : Removal of sulfonic acid byproducts generated during sulfonylation.
Comparative Analysis of Synthetic Methodologies
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Addition | SO₂ extrusion, enaminone formation | 70–85% | Mild conditions, minimal side products | Requires anhydrous solvents |
| CDI Coupling | Carboxylate activation, amide bond formation | 80–90% | High efficiency, scalable | Sensitive to moisture |
| Catalytic Hydrogenation | Dehalogenation, nitro reduction | 85–95% | Clean reaction, reusable catalysts | High pressure equipment required |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has been investigated for its potential as a drug scaffold. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.
Case Study :
A study explored the compound's interaction with dihydrofolate reductase (DHFR), an important target in antimicrobial therapy. The derivatives showed promising results in inhibiting enzyme activity, suggesting potential applications in developing new antimicrobial agents .
Materials Science
The compound's unique electronic and optical properties make it a candidate for advanced materials development. Its incorporation into polymer matrices could enhance the performance of electronic devices or sensors.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Optical Absorption Wavelength | 300-500 nm |
Research indicates that compounds with similar structures exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics.
Organic Synthesis
As a versatile building block, this compound can be used to synthesize more complex molecules. Its reactive functional groups allow for various chemical modifications.
Synthetic Pathways :
The compound can undergo oxidation to form sulfone derivatives or reduction to produce sulfide derivatives. Substitution reactions can yield various benzamide derivatives that may possess different biological activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfone and benzamide groups are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfonamide- and benzamide-containing derivatives (Evidences 4, 6–9). Key comparisons include:
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) in dihydrothiophene sulfone derivatives (e.g., ) confirms sulfone tautomer stability . Sulfonamide NH stretches (3150–3414 cm⁻¹) are observed in analogs, suggesting strong hydrogen-bonding capacity . Fluorinated analogs () exhibit νC-F absorption at ~1100 cm⁻¹, absent in non-fluorinated derivatives.
Thermal Properties :
Reactivity and Functionalization
- Sulfonamide vs. Sulfonyl Groups : The target compound’s phenylsulfonamide group (N–SO₂–Ph) is less electrophilic than the sulfonyl (SO₂) groups in ’s triazoles, altering nucleophilic attack susceptibility .
- Electron-Withdrawing Effects : Fluorine () and nitro groups () deactivate the benzamide ring, directing electrophilic substitution to meta positions. Methoxy groups () activate the ring for ortho/para substitution.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,1-dioxido-2,3-dihydrothiophene ring and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 350.39 g/mol. The presence of the thiophene ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, similar to other compounds with sulfonamide groups. This activity may be linked to the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of inflammatory mediators.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways in bacteria .
Antiinflammatory Effects
Research indicates that this compound can significantly reduce inflammation in various models. For instance:
- In animal models of acute inflammation, administration resulted in a reduction in edema and inflammatory cell infiltration.
- The compound demonstrated an IC50 value of 0.5 µM against COX enzymes, indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Case Studies
-
Topical Application in Inflammation Models :
A study evaluated the efficacy of the compound when applied topically in mouse models of skin inflammation induced by arachidonic acid. Results showed a significant reduction in leukotriene levels and improved skin condition after treatment. -
In Vitro Antimicrobial Testing :
In vitro studies assessed the compound's effect on bacterial growth using standard broth dilution methods. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide?
- Methodology : The synthesis involves multi-step reactions, including sulfonamide bond formation, dihydrothiophene ring oxidation, and benzamide coupling. Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C for amide coupling), and inert atmosphere (N₂/Ar) to prevent intermediate degradation. Catalysts such as HATU or EDC/NHS may enhance coupling efficiency. Purification via column chromatography or recrystallization ensures high purity .
- Analytical Validation : Confirm intermediate structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) at each step to verify regioselectivity and avoid side products .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the dihydrothiophene-dioxide ring and sulfonamide group .
- Mass Spectrometry (MS) : HRMS or LC-MS validates molecular weight and fragmentation patterns, critical for detecting impurities or byproducts .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, especially if chiral centers are present .
Q. What solubility and stability considerations are critical for handling this compound in biological assays?
- Methodology :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like Tween-80 if needed. Use dynamic light scattering (DLS) to assess aggregation .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Protect from light if aromatic/heterocyclic groups are photosensitive .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity in the synthesis of this compound?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in sulfonamide coupling or ring oxidation steps .
- Molecular Docking : Screen for potential biological targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize synthesis of high-affinity analogs .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents/catalysts based on similar benzamide syntheses .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies due to poor absorption or rapid clearance .
- Dose-Response Refinement : Use Hill slope analysis to compare potency (IC₅₀/EC₅₀) across assays. Validate target engagement via Western blot or ELISA for downstream biomarkers .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., dosing regimen, formulation) contributing to divergent results .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and dihydrothiophene-dioxide moieties?
- Methodology :
- Fragment Replacement : Synthesize analogs with modified sulfonamide groups (e.g., alkyl vs. aryl substituents) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Bioisosteric Substitution : Replace the dihydrothiophene-dioxide ring with isothiazole-dioxide or pyran-dioxide scaffolds to assess impact on potency and metabolic stability .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
Q. How can researchers leverage advanced separation technologies to purify complex reaction mixtures?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar intermediates .
- Membrane Filtration : Apply nanofiltration or ultrafiltration to separate low-molecular-weight byproducts from the target compound .
Data Management and Experimental Design
Q. What statistical approaches are recommended for optimizing synthetic yield and reproducibility?
- Methodology :
- Response Surface Methodology (RSM) : Design central composite or Box-Behnken experiments to model interactions between temperature, solvent ratio, and catalyst loading .
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How should researchers address batch-to-batch variability in biological assay outcomes?
- Methodology :
- Standardized Protocols : Include internal controls (e.g., reference inhibitors) and normalize data to plate/assay-specific baselines .
- Inter-laboratory Validation : Collaborate with external labs to replicate key findings using harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
